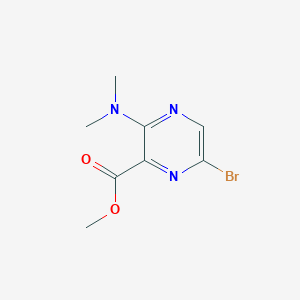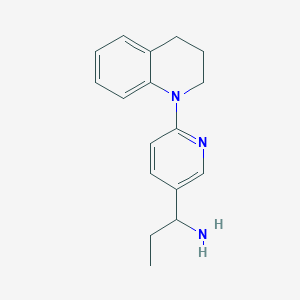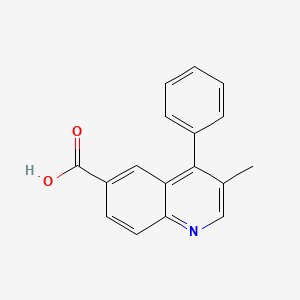
4-Bromo-8-methoxy-2,6-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-8-methoxy-2,6-dimethylquinoline is a brominated quinoline derivative with the molecular formula C12H12BrNO and a molecular weight of 266.13 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom at the 4-position, a methoxy group at the 8-position, and two methyl groups at the 2- and 6-positions on the quinoline ring.
Vorbereitungsmethoden
The synthesis of 4-Bromo-8-methoxy-2,6-dimethylquinoline typically involves the bromination of 8-methoxy-2,6-dimethylquinoline. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Bromo-8-methoxy-2,6-dimethylquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents used in these reactions include bromine, N-bromosuccinimide, potassium permanganate, chromium trioxide, lithium aluminum hydride, and sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-8-methoxy-2,6-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: It serves as a probe in biological studies to investigate the interactions of quinoline derivatives with biological targets.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Bromo-8-methoxy-2,6-dimethylquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-8-methoxy-2,6-dimethylquinoline can be compared with other similar compounds, such as:
4-Bromo-2,8-dimethylquinoline: Lacks the methoxy group at the 8-position, which may affect its chemical reactivity and biological activity.
4-Methylquinoline: Lacks both the bromine atom and methoxy group, resulting in different chemical properties and applications.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group instead of a methoxy group, leading to different reactivity and potential biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12BrNO |
|---|---|
Molekulargewicht |
266.13 g/mol |
IUPAC-Name |
4-bromo-8-methoxy-2,6-dimethylquinoline |
InChI |
InChI=1S/C12H12BrNO/c1-7-4-9-10(13)6-8(2)14-12(9)11(5-7)15-3/h4-6H,1-3H3 |
InChI-Schlüssel |
JAJYQYUPFNCCLH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C(N=C2C(=C1)OC)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Ethyl(dimethoxy)silyl]decahydroisoquinoline](/img/structure/B15065343.png)




![(5Z)-5-hexylidene-3,4-dihydroindeno[1,2-c]pyran-1-one](/img/structure/B15065371.png)






![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)

